molecular formula C16H18N8O B12164356 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide

Cat. No.: B12164356
M. Wt: 338.37 g/mol
InChI Key: WHBIIINWFMFEJR-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized separately, often through a condensation reaction involving a β-dicarbonyl compound and an amidine.

    Final Coupling: The final step involves coupling the tetrazole-phenyl intermediate with the pyrimidine moiety using a suitable linker, such as a butanamide chain, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the tetrazole ring or the phenyl group, potentially forming nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole and pyrimidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide: Lacks the methyl group on the tetrazole ring.

    N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)pentanamide: Has a longer aliphatic chain.

    N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-4-ylamino)butanamide: The pyrimidine ring is substituted at a different position.

Uniqueness

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide is unique due to the specific positioning of its functional groups, which can result in distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H18N8O

Molecular Weight

338.37 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C16H18N8O/c1-24-22-15(21-23-24)12-5-2-6-13(11-12)20-14(25)7-3-8-17-16-18-9-4-10-19-16/h2,4-6,9-11H,3,7-8H2,1H3,(H,20,25)(H,17,18,19)

InChI Key

WHBIIINWFMFEJR-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CCCNC3=NC=CC=N3

Origin of Product

United States

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